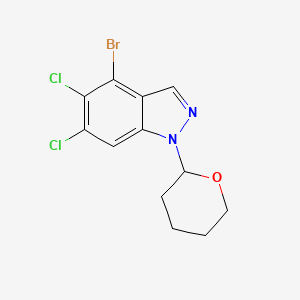
4-Bromo-5,6-dichloro-1-tetrahydropyran-2-YL-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole: is a complex organic compound characterized by its bromo, chloro, and tetrahydropyran groups attached to an indazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole typically involves multiple steps, starting with the preparation of the indazole core. The bromo and chloro groups are introduced through halogenation reactions, while the tetrahydropyran group is added via a glycosylation reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromo and chloro groups to their corresponding oxo derivatives.
Reduction: Reduction of the halogenated groups to form less substituted analogs.
Substitution: Replacement of the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole-3-oxide.
Reduction: Production of this compound-2-yl hydride.
Substitution: Generation of various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological potential of indazole derivatives, including 4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole, is significant. These compounds have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities, making them valuable in drug discovery and development.
Medicine: In the medical field, this compound is explored for its therapeutic properties. Its derivatives may be developed into drugs targeting various diseases, such as cancer and infectious diseases.
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique structure makes it a key building block for various industrial applications.
Mecanismo De Acción
The mechanism by which 4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and derivative being studied.
Comparación Con Compuestos Similares
4-Bromo-5,6-dichloro-1-methyl-indazole
4-Bromo-5,6-dichloro-1-ethyl-indazole
4-Bromo-5,6-dichloro-1-propyl-indazole
Uniqueness: 4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole stands out due to its tetrahydropyran group, which imparts unique chemical and biological properties compared to its methyl, ethyl, and propyl counterparts. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Propiedades
Fórmula molecular |
C12H11BrCl2N2O |
|---|---|
Peso molecular |
350.04 g/mol |
Nombre IUPAC |
4-bromo-5,6-dichloro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H11BrCl2N2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(14)12(11)15/h5-6,10H,1-4H2 |
Clave InChI |
VEALYQKEYDWFCP-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


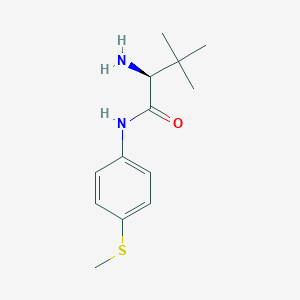
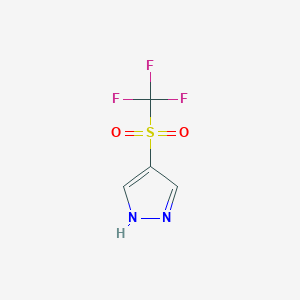
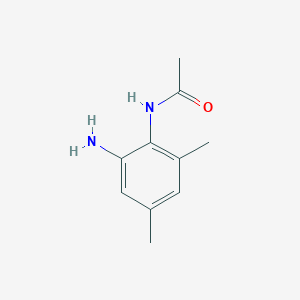
![Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15361261.png)
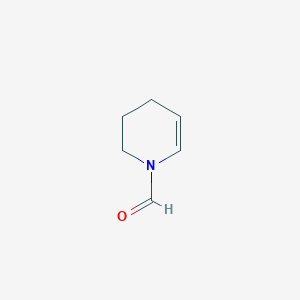
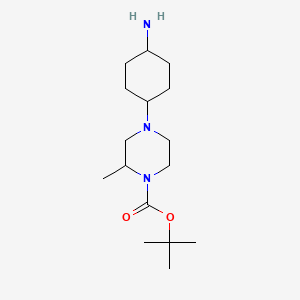
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B15361283.png)
![4-[(2R)-2-hydroxypropyl]-2-methoxy-3-methylphenol](/img/structure/B15361289.png)
![6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine](/img/structure/B15361294.png)
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B15361301.png)
![6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15361314.png)
![but-2-enedioic acid;tert-butyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15361322.png)

![3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B15361331.png)
